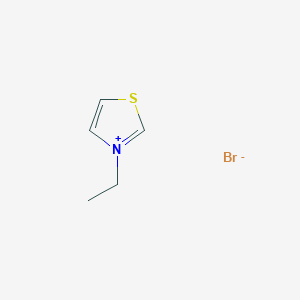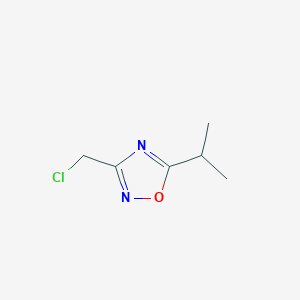![molecular formula C10H16ClNO B1603252 [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride CAS No. 53102-69-5](/img/structure/B1603252.png)
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Übersicht
Beschreibung
“[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” is a chemical compound. It is also known as 3-Methoxyphenethylamine . Its linear formula is CH3OC6H4CH2CH2NH2 . The molecular weight of this compound is 151.21 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone (MPNP) was synthesized and characterized by several experimental techniques such as Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR and UV− vis spectral methods .
Molecular Structure Analysis
The molecular structure of “[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” can be analyzed using various techniques. For instance, the structure of a similar compound, (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine and hydrochloride, has been analyzed .
Chemical Reactions Analysis
The chemical reactions involving “[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” can be complex and varied. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of “[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride” include a molecular weight of 151.21 , and it exists in liquid form . Its refractive index is 1.538 (lit.) , and it has a boiling point of 118-119 °C/6 mmHg (lit.) . The density of this compound is 1.038 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Enhanced Lipase-Catalyzed N-Acylation : A study by Cammenberg, Hult, & Park (2006) explored the use of methoxyacetate for the aminolysis of 1-phenylethanamine, enhancing the reaction rate significantly. This method is applied in various aminolysis reactions, with implications for the synthesis of enantiopure amines.
Selective N-Methylation of Functionalized Amines : Research by Oku, Arita, Tsuneki, & Ikariya (2004) demonstrated the selective N-methylation of bifunctionalized amines using supercritical methanol, providing insights into the chemoselectivity of methylation processes.
Nonpeptide Antagonist of the Substance P Receptor : A study by Snider et al. (1991) identified CP-96,345, a compound similar to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, as a potent nonpeptide antagonist of the substance P (NK1) receptor, offering potential insights into the physiological properties of substance P.
Synthesis and Anticoccidial Activity : Georgiadis (1976) investigated the Michael type addition of an amine to methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(6H)-one, leading to compounds with significant anticoccidial activity. This work has implications for the development of new antimicrobial agents (Georgiadis, 1976).
Corrosion Inhibition in Aluminum : The work by Ashassi-Sorkhabi, Shabani, Aligholipour, & Seifzadeh (2006) demonstrated that Schiff bases, including compounds similar to [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine, can act as excellent inhibitors for the corrosion of aluminum in hydrochloric acid, offering potential applications in materials science.
Novel Synthesis of Potential Analgesic : A study by Wissler, Jagusch, Sundermann, & Hoelderich (2007) focused on the one-pot synthesis of a new opioidic compound, showcasing the use of palladium/amberlyst catalysts. This research contributes to the field of medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
2-(3-methoxyphenyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-7-6-9-4-3-5-10(8-9)12-2;/h3-5,8,11H,6-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPAAFDJAXRXHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611082 | |
| Record name | 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride | |
CAS RN |
53102-69-5 | |
| Record name | Benzeneethanamine, 3-methoxy-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53102-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)


